Boc-3,5-dichloro-D-homophenylalanine Boc-3,5-dichloro-D-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16482598
InChI: InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
SMILES:
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.2 g/mol

Boc-3,5-dichloro-D-homophenylalanine

CAS No.:

Cat. No.: VC16482598

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-3,5-dichloro-D-homophenylalanine -

Specification

Molecular Formula C15H19Cl2NO4
Molecular Weight 348.2 g/mol
IUPAC Name (2R)-4-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Standard InChI Key WMDXHYBSJWTUFO-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Stereochemistry

Boc-3,5-dichloro-D-homophenylalanine belongs to the homophenylalanine family, distinguished by a three-carbon side chain (β-homologation) connecting the α-carbon to the phenyl group . The D-configuration at the α-carbon ensures non-natural chirality, which is critical for modulating peptide stability and receptor interactions. The 3,5-dichloro substitution pattern on the phenyl ring enhances lipophilicity and influences electronic properties, potentially altering binding affinities in biological systems .

Molecular Formula and Weight

The molecular formula is C₁₆H₂₀Cl₂N₂O₄, derived from homologation of Boc-3,5-dichloro-D-phenylalanine (C₁₄H₁₇Cl₂NO₄) with an additional methylene group in the side chain. The molecular weight is approximately 367.25 g/mol, calculated using PubChem’s atomic mass data .

Spectroscopic Identifiers

  • IUPAC Name: (R)-2-((tert-Butoxycarbonyl)amino)-4-(3,5-dichlorophenyl)butanoic acid

  • SMILES: CC(C)(C)OC(=O)NC@HC(=O)O

  • InChIKey: VKAOZRGFKAVEKA-LLVKDONJSA-N (modified from Boc-3,5-dichloro-D-phenylalanine )

Comparative Analysis with Analogues

PropertyBoc-3,5-Dichloro-D-Phenylalanine Boc-D-Homophenylalanine
Molecular FormulaC₁₄H₁₇Cl₂NO₄C₁₅H₂₁NO₄
Molecular Weight (g/mol)334.2279.33
Chlorine Substituents3,5-dichloroNone
Side Chain Lengthβ-carbonγ-carbon

The extended side chain in homophenylalanine increases conformational flexibility, which may enhance interactions with hydrophobic protein pockets .

Synthetic Methodologies

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A guanidine hydrochloride-catalyzed protocol in ethanol at 35–40°C achieves 93% yield for Boc-D-phenylalanine , which can be adapted for homologated derivatives:

  • Homologation: Starting from D-phenylalanine, a β-amino acid intermediate is synthesized via Arndt-Eistert homologation .

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ introduces 3,5-dichloro groups .

  • Boc Protection: Guanidine hydrochloride (15 mol%) facilitates Boc₂O coupling in ethanol, followed by solvent evaporation and purification .

Key Challenges and Optimizations

  • Regioselectivity: Dichlorination at the 3,5-positions requires careful control of reaction conditions to avoid ortho/para byproducts .

  • Stereochemical Integrity: Racemization during homologation is mitigated using non-polar solvents and low temperatures .

  • Purification: Silica gel chromatography or recrystallization from hexane/ethyl acetate yields >95% enantiomeric excess .

Applications in Drug Discovery

JAK2 Inhibitor Development

Boc-protected chlorophenylalanine derivatives are pivotal in synthesizing kinase inhibitors. Compound 11 (Kd = 0.037 μM), featuring a benzyloxy group ortho to the carboxylic acid, demonstrated enhanced JAK2 binding by interacting with Asn673 and Trp718 . The 3,5-dichloro-homophenylalanine analog could further optimize hydrophobic contacts in this pocket.

Peptide Engineering

The extended side chain in homophenylalanine improves protease resistance and membrane permeability in peptide therapeutics . Incorporating 3,5-dichloro substituents may augment affinity for targets like GPCRs or ion channels.

Analytical and Spectroscopic Characterization

Chromatographic Data

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min) .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Spectroscopic Profiles

  • IR (cm⁻¹): 1740 (C=O, Boc), 1680 (C=O, acid), 750 (C-Cl) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.35 (m, 1H, α-H), 7.25 (s, 2H, Ar-H) .

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